molecular formula C19H20O4 B3574335 [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate

[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate

Cat. No.: B3574335
M. Wt: 312.4 g/mol
InChI Key: UDEJNTJJRMTYHF-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with dimethyl groups and an oxoethyl group, as well as a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate typically involves esterification reactions. One common method is the reaction between 2-(3,4-dimethylphenyl)-2-oxoethanol and 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with anti-inflammatory or analgesic properties.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it could modulate enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Dimethoxyphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate
  • [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-chlorophenoxy)acetate
  • [2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methoxyphenoxy)acetate

Uniqueness

[2-(3,4-Dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate is unique due to the specific substitution pattern on the phenyl rings and the presence of both oxo and phenoxyacetate groups. This combination of structural features imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13-8-9-16(10-15(13)3)17(20)11-23-19(21)12-22-18-7-5-4-6-14(18)2/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJNTJJRMTYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)COC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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